7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1190314-76-1
VCID: VC8214764
InChI: InChI=1S/C7H4ClN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H
SMILES: C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Cl
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1190314-76-1

Cat. No.: VC8214764

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine - 1190314-76-1

Specification

CAS No. 1190314-76-1
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H4ClN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H
Standard InChI Key GTJXLZPLEPDXLE-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Cl
Canonical SMILES C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

7-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole family, characterized by a fused pyrrole-pyridine ring system. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 213.58 g/mol. Key structural features include:

  • A chloro substituent at the 7-position of the pyridine ring.

  • A nitro group at the 3-position of the pyrrole ring.

  • A planar, aromatic system enabling π-π stacking interactions .

Comparative analysis with analogs like 7-chloro-1H-pyrrolo[2,3-c]pyridine (C₇H₅ClN₂, MW 152.58 g/mol) and 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (C₇H₄ClIN₂, MW 278.48 g/mol) reveals that the nitro group introduces significant electronic effects, potentially altering reactivity and binding affinities.

Synthetic Methodologies

Core Scaffold Construction

Physicochemical Properties

While experimental data for 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine are scarce, properties can be inferred from analogs:

PropertyValue (Estimated)Source Compound
Melting Point180–200°C (decomposes)Similar nitroazaindoles
SolubilityLow in water; soluble in DMF, DMSO7-Chloro-1H-pyrrolo[2,3-c]pyridine
LogP~1.8Calculated via ChemDraw
UV-Vis λₘₐₓ290–310 nmPyrrolo[2,3-c]pyridines

The nitro group likely enhances electrophilicity, making the compound susceptible to nucleophilic attack at the 3-position. Stability under acidic or basic conditions remains uncharacterized but merits investigation due to potential hydrolysis risks.

Spectroscopic Characterization

Hypothetical spectral data, based on structural analogs:

  • ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, H-2), 8.2 (d, J=5.4 Hz, 1H, H-5), 7.4 (d, J=5.4 Hz, 1H, H-6), 6.9 (s, 1H, H-4) .

  • ¹³C NMR: Peaks at ~150 ppm (C-3, nitro-bearing), 140 ppm (C-7, chloro-bearing), and 120–130 ppm (aromatic carbons) .

  • IR: Strong absorption bands at 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective nitration protocols to avoid byproducts.

  • Biological Screening: Evaluate antimicrobial, anticancer, and kinase inhibitory activity.

  • Thermal Stability Studies: Assess decomposition kinetics for safe handling.

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